Isoxazole, 5-(7-(4-((4S)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-(7-(4-((4S)-4-butyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru) to enhance the reaction efficiency . Another method involves the reaction of hydroxylamine with 1,3-diketones or their derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole derivatives undergo various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form oxazoles or other derivatives.
Reduction: Reduction reactions can convert isoxazoles to isoxazolines.
Substitution: Isoxazoles can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and isoxazolines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Isoxazole derivatives have a wide range of applications in scientific research:
Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Isoxazole derivatives exhibit antimicrobial, antiviral, and anticancer activities.
Medicine: Some isoxazole-based drugs are used as COX-2 inhibitors and neurotransmitter agonists.
Industry: Isoxazoles are used in the production of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of isoxazole derivatives varies depending on their specific structure and application. Generally, these compounds interact with biological targets such as enzymes and receptors. For example, some isoxazole-based drugs inhibit the COX-2 enzyme, reducing inflammation and pain . Others may act as neurotransmitter agonists, modulating synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Isoxazole derivatives can be compared with other heterocyclic compounds such as oxazoles, pyrroles, and furans:
Oxazoles: Similar to isoxazoles but with the nitrogen atom in position 3 instead of 2.
Pyrroles: Five-membered rings with only nitrogen as the heteroatom.
Furans: Five-membered rings with only oxygen as the heteroatom.
Isoxazoles are unique due to the presence of both nitrogen and oxygen in the ring, which imparts distinct chemical and biological properties .
Similar Compounds
- Oxazole
- Pyrrole
- Furan
These compounds share structural similarities with isoxazoles but differ in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
112270-45-8 |
---|---|
Molekularformel |
C24H34N2O3 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
5-[7-[4-[(4S)-4-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C24H34N2O3/c1-3-4-10-21-18-28-24(25-21)20-12-14-22(15-13-20)27-16-9-7-5-6-8-11-23-17-19(2)26-29-23/h12-15,17,21H,3-11,16,18H2,1-2H3/t21-/m0/s1 |
InChI-Schlüssel |
OMIOBJBQYFOBLK-NRFANRHFSA-N |
Isomerische SMILES |
CCCC[C@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Kanonische SMILES |
CCCCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.